Ido1-IN-14 is a novel compound designed as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the metabolism of the amino acid L-tryptophan along the kynurenine pathway. IDO1 is implicated in various physiological and pathological processes, including immune response modulation and cancer progression. The inhibition of IDO1 has been identified as a potential therapeutic strategy for enhancing anti-tumor immunity.
Ido1-IN-14 is derived from a series of compounds synthesized to target IDO1, particularly focusing on improving bioactivity compared to previous inhibitors. The classification of Ido1-IN-14 falls under small-molecule inhibitors specifically targeting IDO1, which is a heme-containing enzyme responsible for the initial step in tryptophan degradation .
The synthesis of Ido1-IN-14 involves several key steps, primarily utilizing copper(I)-catalyzed azide-alkyne cycloaddition reactions. This method allows for the efficient formation of triazole compounds by combining azides with alkynes, leading to the generation of a diverse library of potential IDO1 inhibitors . The synthesis process typically includes:
The yield and purity of Ido1-IN-14 are assessed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) to ensure quality for biological evaluation.
Ido1-IN-14 features a complex molecular structure characterized by a triazole ring, which contributes to its binding affinity for IDO1. The molecular formula, molecular weight, and specific structural features have been elucidated through crystallographic studies and computational modeling. Notably, the presence of hydrophobic groups enhances its interaction with the active site of IDO1 .
The key structural components include:
Ido1-IN-14 undergoes specific chemical reactions that facilitate its interaction with IDO1. The primary reaction involves competitive inhibition where Ido1-IN-14 binds to the active site of IDO1, preventing the enzyme from catalyzing the conversion of L-tryptophan to N-formyl-kynurenine. This inhibition can be quantified using assays that measure enzyme activity in the presence of varying concentrations of Ido1-IN-14.
Key aspects include:
The mechanism by which Ido1-IN-14 exerts its inhibitory effects on IDO1 involves direct binding to the enzyme's active site, disrupting its catalytic function. This process can be described as follows:
Ido1-IN-14 exhibits several notable physical and chemical properties that contribute to its functionality as an inhibitor:
These properties are essential for determining suitable formulations for biological testing.
Ido1-IN-14 is primarily investigated for its potential applications in cancer therapy due to its role as an IDO1 inhibitor:
The ongoing research aims to further elucidate its efficacy in preclinical models and potentially advance it into clinical trials for therapeutic use against malignancies .
Indoleamine 2,3-dioxygenase 1 (IDO1) catalyzes the rate-limiting step in tryptophan (Trp) metabolism, converting Trp into immunosuppressive kynurenine (Kyn). This enzymatic activity depletes local tryptophan reserves and generates Kyn, creating an immunosuppressive tumor microenvironment (TME). Tryptophan starvation activates the GCN2 kinase pathway, leading to T-cell anergy and proliferation arrest, while Kyn accumulation activates the aryl hydrocarbon receptor (AhR). AhR activation drives the differentiation of regulatory T cells (Tregs) and suppresses effector T-cell function, enabling tumor immune evasion [2] [7] [9]. Structural studies reveal that IDO1 possesses a highly flexible catalytic pocket with a heme cofactor critical for substrate binding. Inhibitors like Ido1-IN-14 target this pocket, competing with tryptophan and disrupting the enzyme’s ability to initiate this immunosuppressive cascade [1] [6].
Table 1: Key IDO1 Inhibitors and Their Biochemical Profiles
Compound | Enzymatic IC₅₀ (μM) | Cellular EC₅₀ (μM) | Target Specificity |
---|---|---|---|
Ido1-IN-14 | 2.780 | 9.171 | IDO1 competitive inhibitor |
Epacadostat (INCB024360) | 0.007–0.013 | 0.04–0.3 | IDO1 |
NLG919 | 0.075 | 0.14 | IDO1 |
Amg-1 | 3.0 | N/A | IDO1 |
4-Phenylimidazole | 48.0 | >100 | IDO1 |
Source: Data synthesized from [1] [9]
IDO1 orchestrates immune tolerance by directly shaping innate and adaptive immune responses. Kyn-mediated AhR activation induces the transcription factor Foxp3, promoting the differentiation of naïve CD4⁺ T cells into immunosuppressive Tregs. Concurrently, IDO1-expressing dendritic cells and tumor cells recruit and activate MDSCs, which further suppress cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells through arginase-1 and reactive oxygen species production [7] [8]. In aging-related chronic inflammation ("inflammaging"), IDO1 hyperactivation exacerbates Treg expansion and MDSC infiltration, accelerating immunosenescence and tumor progression. Ido1-IN-14 disrupts this axis by reducing Kyn production, thereby inhibiting AhR-driven Treg differentiation and MDSC-mediated immunosuppression [3] [8].
IDO1 expression remodels the TME through metabolic and non-metabolic mechanisms. In colorectal cancer (CRC), USP14 deubiquitinase stabilizes IDO1 protein, enhancing Trp metabolism and suppressing CD8⁺ T-cell infiltration. Tumors with high IDO1 expression exhibit reduced Immunoscores (quantified CD3⁺/CD8⁺ T-cell density) and correlate with poor patient survival [5]. Ido1-IN-14 counteracts this by destabilizing IDO1, reversing T-cell exhaustion, and synergizing with anti-PD-1 therapy. Preclinical studies in MC38 syngeneic mouse models demonstrate that USP14 inhibition combined with Ido1-IN-14 restores CTL functionality and sensitizes tumors to checkpoint blockade [5] [10].
Table 2: Impact of IDO1 Inhibition on Tumor Microenvironment Components
TME Component | Effect of IDO1 Activity | Effect of Ido1-IN-14 |
---|---|---|
CD8⁺ T cells | Suppression via Trp depletion/Kyn-AhR | Functional restoration |
Tregs | Expansion via AhR activation | Reduced differentiation |
MDSCs | Recruitment/activation | Reduced immunosuppressive function |
Dendritic Cells | Tolerogenic phenotype induction | Enhanced immunogenicity |
Tumor-Associated Macrophages | M2 polarization | Shift toward M1 phenotype |
Source: Data derived from [5] [7] [10]
Beyond its enzymatic role, IDO1 functions as a signaling molecule through immunoreceptor tyrosine-based inhibitory motifs (ITIMs; Y111 and Y249 in the small domain). Phosphorylated ITIMs recruit SHP-1/2 phosphatases and PI3K, initiating immunosuppressive signaling cascades. This "non-enzymatic" pathway reprograms dendritic cells toward a tolerogenic phenotype and activates Ras-Erk pathways in tumor cells, accelerating proliferation and metastasis [2] [4] [6]. In B16-F10 melanoma models, expression of a catalytically inactive IDO1 mutant (Ido1ᴴ³⁵⁰ᴬ) enhanced tumor growth by 40% compared to wild-type IDO1, confirming that signaling functions alone suffice to drive malignancy [4]. Ido1-IN-14’s scaffold (1-Indanone derivatives) may interfere with ITIM phosphorylation or protein interactions, offering dual enzymatic and signaling blockade [9].
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 21416-85-3